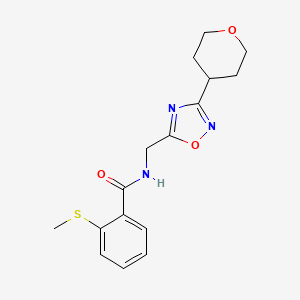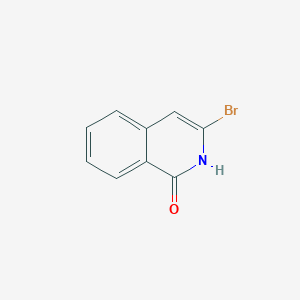
2-(methylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a benzamide derivative with a tetrahydropyran ring and an oxadiazole ring. Benzamides are a class of compounds containing a carboxamido substituent attached to a benzene ring. Tetrahydropyran is a saturated six-membered ring with one oxygen atom and five carbon atoms. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, tetrahydropyran, and oxadiazole moieties. The spatial arrangement of these groups could influence the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxadiazole and benzamide groups, as well as the methylthio substituent. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could impact its solubility, while the aromatic benzene ring could influence its stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Thiosemicarbazide Derivatives : Thiosemicarbazide derivatives, similar in structure to the compound , are used as precursors for synthesizing various heterocyclic compounds like imidazole, oxadiazole, thiadiazole, oxazine, and triazine. These synthesized compounds have demonstrated antimicrobial activities, indicating potential medicinal applications (Elmagd et al., 2017).
Benzamide-Based Heterocycles for Antiviral Activities : Benzamide-based heterocycles, such as 5-aminopyrazoles and related derivatives, have been synthesized and shown significant antiviral activities against avian influenza, suggesting their potential in antiviral therapeutics (Hebishy et al., 2020).
Novel Benzamide Derivatives in Cycloaddition : Novel N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives have been synthesized via 1,3-dipolar cycloaddition and rearrangement, showcasing their potential in creating new molecular structures (Liu et al., 2014).
Structural and Chemical Analysis
X-ray Crystallography and Spectral Characterization : Detailed structural and spectral characterization of similar pyrazole derivatives have been conducted, utilizing techniques like X-ray crystallography, NMR, and IR spectroscopy, essential for understanding the molecular configuration and properties of such compounds (Kumara et al., 2018).
Synthesis of Substituted Benzamides for Chemical Studies : Research into the synthesis of substituted benzamides, including those with oxadiazole and thiadiazole structures, contributes to a deeper understanding of these compounds' chemical properties and potential applications (Chau et al., 1982).
Antimicrobial and Antibacterial Applications
Antibacterial Agents : The design and synthesis of benzothiazolyl substituted pyrazol-5-ones, which are structurally related, have shown promising antibacterial activity, especially against certain strains of bacteria, indicating their potential as antibacterial agents (Palkar et al., 2017).
Heterocyclic Synthesis for Antimicrobial Activity : The synthesis of thiophenylhydrazonoacetates in heterocyclic structures has led to the development of derivatives with antimicrobial properties, underscoring the importance of such compounds in medicinal chemistry (Mohareb et al., 2004).
Additional Applications in Pharmaceutical Research
Novel Antimicrobial Agents : The synthesis of benzimidazole–oxadiazole hybrid molecules has shown these compounds to be promising antimicrobial agents, offering potential applications in the pharmaceutical industry (Shruthi et al., 2016).
Antioxidant Activity : Some synthesized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles have exhibited excellent antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (Bondock et al., 2016).
Antimycobacterial Screening : The synthesis and screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have shown significant antimycobacterial activities, indicating their potential in treating tuberculosis (Nayak et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-23-13-5-3-2-4-12(13)16(20)17-10-14-18-15(19-22-14)11-6-8-21-9-7-11/h2-5,11H,6-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFALTFNNSRLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2885102.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2885103.png)
![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2885104.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2885105.png)
![N-(3,5-dimethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2885106.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2885110.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2885111.png)
![N-(1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2885112.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885114.png)

![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/no-structure.png)

